Prontosil - 103-12-8

Prontosil

Catalog Number: EVT-436199
CAS Number: 103-12-8
Molecular Formula: C12H13N5O2S
Molecular Weight: 291.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Prontosil is a diphenyldiazene compound having two amino substituents at the 2- and 4-positions and an aminosulphonyl substituent at the 4'-position. It was the first antibacterial drug, (introduced 1935) and the first of the sulfonamide antibiotics. It has a role as an antimicrobial agent and an antibacterial drug. It is a member of azobenzenes and a sulfonamide. It is functionally related to a sulfanilamide.
Sulfamidochrysoidine is derived from an azo dye, sulfamidochrysoidine was the first commercially available antibacterial antibiotic. It has broad effects against gram-positive cocci but not against enterobacteria. In the body sulfonamidochrysoidine is metabolized to sulfanilamide, the active form of the drug.
Source and Classification

Prontosil is classified as an azo dye and a sulfonamide antibiotic. It is chemically known as 4-amino-2,5-dimethylbenzenesulfonamide and is also referred to as sulfamidochrysoidine. Its discovery marked a significant milestone in pharmacology, establishing the foundation for the development of sulfa drugs that revolutionized the treatment of bacterial infections .

Synthesis Analysis

The synthesis of Prontosil involves several key steps, primarily focusing on diazotization and azo coupling reactions. The following outlines the detailed synthesis process:

  1. Starting Materials: The synthesis begins with sulfanilamide and m-phenylenediamine.
  2. Diazotization: Sulfanilamide is treated with sodium nitrite in hydrochloric acid at low temperatures to form diazotized sulfanilamide.
  3. Azo Coupling: The diazonium salt formed is then coupled with m-phenylenediamine in an alkaline medium (pH ~8), resulting in the formation of Prontosil.
  4. Isolation: The crude product is filtered under vacuum, washed, and crystallized from an ethanol-water mixture .
Sulfanilamide+Diazonium SaltProntosil\text{Sulfanilamide}+\text{Diazonium Salt}\rightarrow \text{Prontosil}

This method yields high-quality Prontosil with substantial recovery rates close to theoretical values.

Molecular Structure Analysis

Prontosil's molecular structure consists of an azo group (-N=N-) linking two aromatic systems, specifically a sulfonamide moiety and an amine group. The chemical formula for Prontosil is C12_{12}H12_{12}N4_{4}O2_{2}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Structural Features:

  • Azo Group: The central azo linkage contributes to its dye properties.
  • Sulfonamide Group: This functional group is critical for its antibacterial activity.
  • Amine Group: Enhances solubility and biological activity.

The molecular weight of Prontosil is approximately 272.31 g/mol. Its three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to reveal bond angles and distances that are crucial for understanding its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Prontosil undergoes several important chemical reactions:

  1. Metabolism: In vivo, Prontosil is metabolized by gut bacteria into sulfanilamide, which exerts the actual antibacterial effect.
  2. Reduction Reactions: The azo bond can be reduced under certain conditions, affecting its stability and solubility.
  3. Complex Formation: Prontosil can form complexes with metal ions or other biological molecules, influencing its pharmacokinetics .

These reactions are significant for both its therapeutic applications and potential side effects.

Mechanism of Action

Prontosil acts primarily as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase, which is involved in folate synthesis—a critical pathway for bacterial growth and replication. By inhibiting this enzyme, Prontosil disrupts the production of folate derivatives necessary for nucleic acid synthesis, ultimately leading to bacterial cell death.

Key Points:

  • Prodrug Activation: Sulfanilamide is released from Prontosil upon metabolism.
  • Inhibition of Folate Pathway: This mechanism highlights its role in antimicrobial therapy against various bacterial infections .
Physical and Chemical Properties Analysis

Prontosil exhibits several notable physical and chemical properties:

These properties are crucial for its formulation into effective pharmaceutical preparations.

Applications

Prontosil has had a profound impact on medicine since its introduction:

  1. Antibacterial Treatment: Initially used to treat streptococcal infections; it paved the way for further development of sulfonamide antibiotics.
  2. Prodrug Research: Its mechanism has influenced the design of other prodrugs aimed at improving drug delivery systems.
  3. Dye Industry: Beyond medicinal uses, it remains relevant in dyeing processes due to its vivid coloration properties .
Historical Context and Discovery of Prontosil

Origins in Early 20th-Century Medicinal Chemistry

The discovery of Prontosil emerged from systematic research at IG Farbenindustrie (a German chemical conglomerate including Bayer) that sought to transform synthetic dyes into chemotherapeutic agents. This initiative was inspired by Paul Ehrlich’s "magic bullet" concept, which proposed that selectively toxic compounds could target pathogens without harming human hosts. IG Farben’s extensive library of azo dyes (–N=N– linked aromatic compounds) became the primary focus, as their molecular structure allowed precise chemical modifications intended to enhance antibacterial properties. Critically, researchers hypothesized that introducing sulfonamide groups (–SO₂NH₂) into dye molecules might increase their biological activity, though the exact mechanism remained unknown [1] [5] [8].

Table 1: Key Azo Dye Classes Investigated for Antibacterial Properties at IG Farben (1927–1932)

Dye ClassChemical FeaturesPrimary Research GoalLimitations
Trypan dyesNitrogen-containing heterocyclesTreatment for African sleeping sicknessHigh host toxicity
ChrysoidineOrange-red benzenediazonium saltsDisinfectant propertiesIneffective in vivo
Sulfonamide-azoAzo backbone + –SO₂NH₂ substitutionBroad-spectrum antibacterial activityInconsistent in vitro results

This program faced a significant conceptual barrier: contemporary scientific consensus held that systemic antibacterial chemotherapy was unachievable. Medical practice relied heavily on topical antiseptics and vaccines, with only arsenic-based drugs like Salvarsan available for limited systemic applications. Furthermore, initial in vitro screening methods failed to predict efficacy in whole organisms, as many compounds active against bacteria in test tubes showed no effect in infected animals [1] [8] [9].

Gerhard Domagk’s Experimental Framework: In Vivo vs. In Vitro Efficacy Paradigms

Appointed director of IG Farben’s Institute of Experimental Pathology and Bacteriology in 1927, Gerhard Domagk revolutionized antibacterial screening by prioritizing in vivo models over in vitro assays. His approach stemmed from the understanding that drug metabolism, immune system interactions, and tissue distribution could fundamentally alter a compound’s activity within a living organism. Domagk established standardized protocols using mice infected with lethal strains of Streptococcus pyogenes or Staphylococcus aureus. Each synthesized compound underwent rigorous evaluation: infected mice received controlled doses, with survival rates, bacterial load reduction, and toxicity parameters meticulously recorded. This method revealed a critical insight—some compounds inactive in petri dishes demonstrated potent efficacy in animals due to metabolic activation. The paradigm shift to in vivo screening became the cornerstone of Prontosil’s discovery [1] [5] [9].

Key Milestones in Prontosil’s Development (1932–1935)

Synthesis and Patenting by Josef Klarer and Fritz Mietzsch

Chemists Josef Klarer and Fritz Mietzsch synthesized the pivotal compound KL-730 (later named Prontosil rubrum) in late 1931. Its structure featured a sulfonamide group attached to a red azo dye scaffold (4-[(2,4-diaminophenyl)azo]benzenesulfonamide). Unlike earlier analogues, KL-730 exhibited exceptional in vivo activity in Domagk’s streptococcal mouse models. IG Farben filed German patent application #607,537 on December 25, 1932, specifically claiming "medicinal preparations containing a sulfonamide derivative of azo dyes" for bacterial disease treatment. This patent strategically emphasized the novel chemical structure rather than disclosing its prodrug mechanism, securing commercial protection [1] [10] [5].

Table 2: Prontosil Development Timeline (1931–1935)

DateEventSignificance
Late 1931Synthesis of KL-730 by Klarer & MietzschFirst sulfonamide-azo compound with confirmed in vivo efficacy
Dec 1931Domagk confirms streptococcal cure in mice (D 4145 experiment)Validation of therapeutic principle; 100% survival vs. 100% mortality in controls
25 Dec 1932German patent application filedSecured commercial rights for IG Farben
Feb 1933First human cure: Domagk’s daughter (streptococcal sepsis)Proof-of-concept in humans; personal validation
15 Feb 1935Publication in Deutsche Medizinische WochenschriftPublic scientific disclosure; triggers global research

Clinical Validation: Streptococcal Infection Models and Early Human Trials

Domagk’s pivotal mouse experiment (designated D 4145) in December 1931 demonstrated Prontosil’s lifesaving potential: all 12 treated mice survived streptococcal infection, while 14 untreated controls died within four days. The first documented human use occurred fortuitously in 1933 when Domagk’s daughter Hildegarde developed severe streptococcal sepsis from a needle puncture. Facing potential amputation or death, Domagk administered oral Prontosil, achieving complete recovery—though it caused persistent skin discoloration due to its red dye component. Formal clinical trials followed at Wuppertal-Elberfeld Hospital (directed by Philipp Klee) and Düsseldorf University Hospital. Results showed dramatic reductions in mortality from streptococcal infections, particularly puerperal fever (childbed fever). British physician Leonard Colebrook independently confirmed these outcomes in 1935, reporting a drop in puerperal sepsis mortality from 22% to 4% at London’s Queen Charlotte Hospital [1] [2] [9]. The 1936 high-profile treatment of Franklin D. Roosevelt Jr.’s streptococcal sinusitis cemented Prontosil’s reputation globally [1].

Nobel Prize Controversy: Political and Scientific Implications (1939)

Gerhard Domagk was awarded the 1939 Nobel Prize in Physiology or Medicine specifically "for the discovery of the antibacterial effects of prontosil." This recognition acknowledged Prontosil’s paradigm-shifting role as the first systemic antibacterial drug with broad clinical utility. However, Nazi Germany prohibited Domagk from accepting the prize. This policy stemmed from the regime’s anger over the 1935 Peace Prize awarded to pacifist Carl von Ossietzky. Domagk signed a mandatory refusal letter under Gestapo pressure and was briefly imprisoned. The Nobel Foundation later presented Domagk with his medal and diploma in 1947, though the prize money had been reallocated [2] [3] [4].

The Nobel award also ignited historical controversy regarding scientific attribution. French researchers at the Pasteur Institute (Thérèse and Jacques Tréfouël, Daniel Bovet, Federico Nitti) demonstrated in 1935 that Prontosil’s in vivo efficacy derived from its metabolic conversion to sulfanilamide—the true antibacterial agent. This reclassified Prontosil as a prodrug. Some historians suggest IG Farben may have prioritized Prontosil over unpatentable sulfanilamide for commercial reasons. However, Daniel Bovet (himself a 1957 Nobel laureate) later exonerated Domagk’s team, citing laboratory records showing they only confirmed sulfanilamide’s activity after the Pasteur Institute’s publication [1] [7]. Despite this, the Nobel Committee’s exclusive recognition of Domagk—overlooking both the chemists Klarer/Mietzsch and the French team—remains debated among historians of science.

Properties

CAS Number

103-12-8

Product Name

Prontosil

IUPAC Name

4-[(2,4-diaminophenyl)diazenyl]benzenesulfonamide

Molecular Formula

C12H13N5O2S

Molecular Weight

291.33 g/mol

InChI

InChI=1S/C12H13N5O2S/c13-8-1-6-12(11(14)7-8)17-16-9-2-4-10(5-3-9)20(15,18)19/h1-7H,13-14H2,(H2,15,18,19)

InChI Key

ABBQGOCHXSPKHJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)S(=O)(=O)N

Synonyms

2',4'-diaminoazobenzene-4-sulfonamide
Prontosil
Streptocide (Evans)
sulfamidochrysoidin
sulfamidochrysoidine
sulfamidochrysoidine hydrochloride

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.